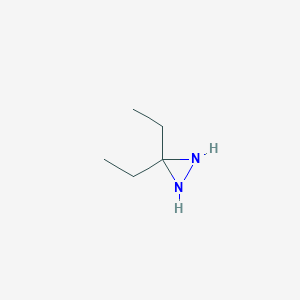![molecular formula C24H27N3O6S3 B14644478 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane CAS No. 52082-68-5](/img/structure/B14644478.png)
1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane: is a chemical compound that belongs to the class of triazine derivatives. Triazine derivatives are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of three sulfonyl groups attached to a triazinane ring, each linked to a 2-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
- 1,3,5-Tris(2-methylphenyl)benzene
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6 (1H,3H,5H)-trione
- 1,3,5-Phenyltriboronic acid, tris(pinacol) ester
- Benzene-1,3,5-triacetic acid
Comparison: 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane is unique due to the presence of sulfonyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential applications. For example, 1,3,5-Tris(2-methylphenyl)benzene lacks the sulfonyl groups and therefore has different chemical behavior and applications.
特性
CAS番号 |
52082-68-5 |
|---|---|
分子式 |
C24H27N3O6S3 |
分子量 |
549.7 g/mol |
IUPAC名 |
1,3,5-tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C24H27N3O6S3/c1-19-10-4-7-13-22(19)34(28,29)25-16-26(35(30,31)23-14-8-5-11-20(23)2)18-27(17-25)36(32,33)24-15-9-6-12-21(24)3/h4-15H,16-18H2,1-3H3 |
InChIキー |
UAYBLRWYOAUFDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CN(CN(C2)S(=O)(=O)C3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


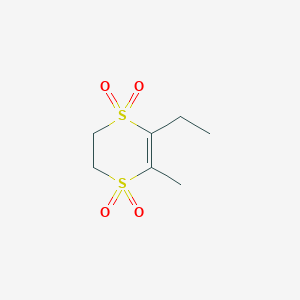
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)

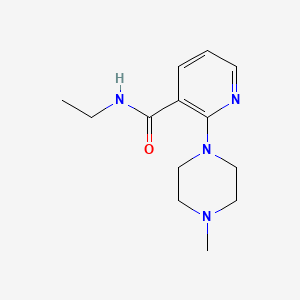
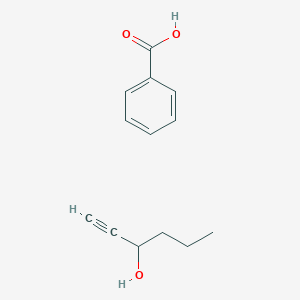
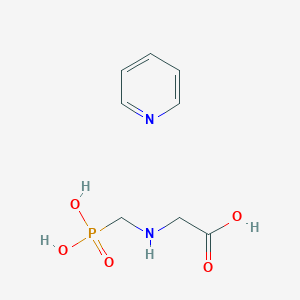
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
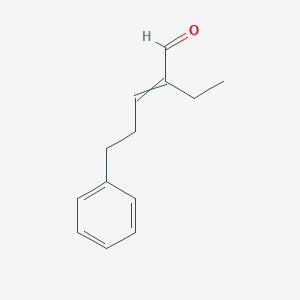
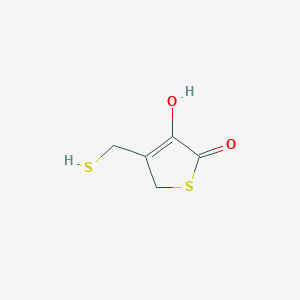
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
